
phenyl N-(3-sulfamoylphenyl)carbamate
Übersicht
Beschreibung
Phenyl N-(3-sulfamoylphenyl)carbamate, also known as Furosemide, is a compound with the molecular formula C13H12N2O4S and a molecular weight of 292.31 g/mol . It is widely used as a diuretic drug.
Synthesis Analysis
The synthesis of carbamates like phenyl N-(3-sulfamoylphenyl)carbamate can be achieved through various methods. One approach involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Another method uses Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . N-Substituted carbamoyl chlorides can also be formed in situ and subsequently reacted with substituted phenols .Molecular Structure Analysis
The molecular structure of phenyl N-(3-sulfamoylphenyl)carbamate consists of 13 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Carbamates like phenyl N-(3-sulfamoylphenyl)carbamate can undergo various chemical reactions. For instance, they can participate in carbamoylation reactions . They can also undergo aminolysis, which involves the cleaving of the C-O bond, the generation of the C-N bond, and proton migration .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Phenyl N-(3-sulfamoylphenyl)carbamate, as part of the sulfonamide carbamates, has been synthesized for potential antimicrobial applications. The novel hybrids sulfonamide carbamates were synthesized and evaluated for their anti-microbial activities. Some derivatives exhibited significant activity against tested bacteria, highlighting their potential in antimicrobial applications (Hussein, 2018).
Anticonvulsant Properties
A class of carbamate derivatives, including compounds related to phenyl N-(3-sulfamoylphenyl)carbamate, has been explored for their anticonvulsant properties. These studies reveal their potential in treating conditions like epilepsy (Odi et al., 2021).
Anticancer Activity
Carbamates, including those with structures similar to phenyl N-(3-sulfamoylphenyl)carbamate, have been studied for their anticancer properties. These compounds have shown activity against certain leukemia types, suggesting their potential role in cancer therapy (Nasr, Paull, & Narayanan, 1985).
Nickel Catalyzed Cross-Coupling in Chemistry
This compound has been utilized in nickel-catalyzed cross-coupling reactions, a process significant in the field of organic chemistry. Such applications contribute to the development of new synthetic methodologies (Leowanawat, Zhang, & Percec, 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
phenyl N-(3-sulfamoylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c14-20(17,18)12-8-4-5-10(9-12)15-13(16)19-11-6-2-1-3-7-11/h1-9H,(H,15,16)(H2,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTSGABACXLUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-(3-sulfamoylphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(2-Oxo-2-phenylethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416435.png)
![4,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1416436.png)
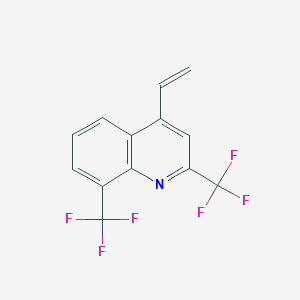
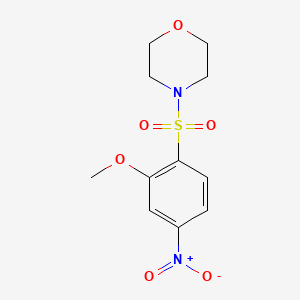
![5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1416441.png)
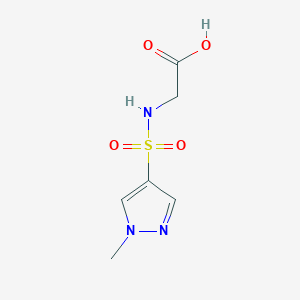
![Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1416444.png)

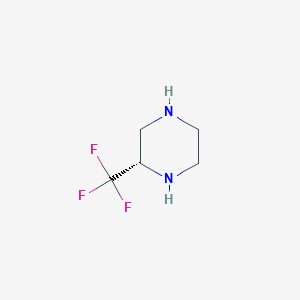
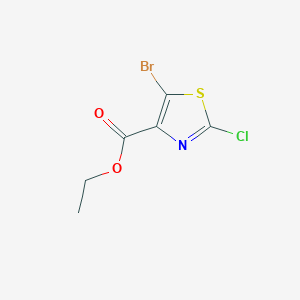
![3-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416451.png)
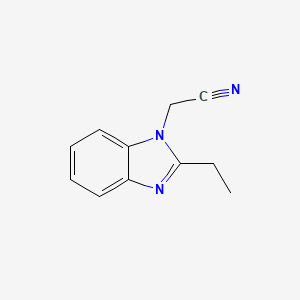

![3-[(3-Chlorophenyl)methoxy]-4-methylaniline](/img/structure/B1416455.png)